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molecular formula C7H5BrN2 B1284100 2-(5-Bromopyridin-3-YL)acetonitrile CAS No. 39891-08-2

2-(5-Bromopyridin-3-YL)acetonitrile

Cat. No. B1284100
M. Wt: 197.03 g/mol
InChI Key: NGSJXAQHUJFHEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08476294B2

Procedure details

To SOCl2 (26.7 ml) cooled with an ice-bath was added portionwise (5-bromo-pyridin-3-yl)-methanol (ABCR, Karlsruhe, Germany, 26.6 mmol). The RM was refluxed for 1 h then was cooled at 0° C. and quenched with diethyl ether. The resulting precipitate was filtered, washed with cooled diethyl ether and dried under vacuum at 50° C. The solid was mixed with potassium cyanide (64.5 mmol), MeOH (35 ml) and water (14 ml) and the RM was refluxed for 2 h. The RM was cooled, quenched with aqueous K2CO3 and extracted with diethyl ether (3×). The combined organic layers dried over Na2SO4, filtered and evaporated to give the title compound as a purple solid. (HPLC: tR 2.16 min (Method A); M+H=197, 199 MS-ES)
Name
Quantity
26.7 mL
Type
reactant
Reaction Step One
Quantity
26.6 mmol
Type
reactant
Reaction Step Two
Quantity
64.5 mmol
Type
reactant
Reaction Step Three
Name
Quantity
35 mL
Type
reactant
Reaction Step Three
Name
Quantity
14 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
O=S(Cl)Cl.[Br:5][C:6]1[CH:7]=[C:8]([CH2:12]O)[CH:9]=[N:10][CH:11]=1.[C-:14]#[N:15].[K+].CO>O>[Br:5][C:6]1[CH:7]=[C:8]([CH2:12][C:14]#[N:15])[CH:9]=[N:10][CH:11]=1 |f:2.3|

Inputs

Step One
Name
Quantity
26.7 mL
Type
reactant
Smiles
O=S(Cl)Cl
Step Two
Name
Quantity
26.6 mmol
Type
reactant
Smiles
BrC=1C=C(C=NC1)CO
Step Three
Name
Quantity
64.5 mmol
Type
reactant
Smiles
[C-]#N.[K+]
Name
Quantity
35 mL
Type
reactant
Smiles
CO
Name
Quantity
14 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The RM was refluxed for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
quenched with diethyl ether
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was filtered
WASH
Type
WASH
Details
washed with cooled diethyl ether
CUSTOM
Type
CUSTOM
Details
dried under vacuum at 50° C
TEMPERATURE
Type
TEMPERATURE
Details
the RM was refluxed for 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The RM was cooled
CUSTOM
Type
CUSTOM
Details
quenched with aqueous K2CO3
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether (3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C=NC1)CC#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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